1,4-Butanediol, dibenzoate

Polymer Plasticization Thermally Reversible Materials PVC Processing Aids

PVC formulators seeking DEHP alternatives face efficiency-safety trade-offs. 1,4-Butanediol dibenzoate (1,4-BDB) resolves both as a non-phthalate plasticizer with significant Tg reduction vs. DEHP (p=0.003). • Heat-reversible plasticization: softens above 60 °C, stiffens at ambient-enabling temperature-responsive medical devices. • Ether-free structure avoids toxic biodegradation metabolites. • Favorable spermatogonial stem cell toxicity profile. For industrial plasticizer evaluation and medical device R&D.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 19224-27-2
Cat. No. B097165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butanediol, dibenzoate
CAS19224-27-2
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCCCOC(=O)C2=CC=CC=C2
InChIInChI=1S/C18H18O4/c19-17(15-9-3-1-4-10-15)21-13-7-8-14-22-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
InChIKeyYHOWYTOWCBNTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butanediol Dibenzoate – Reversible Heat-Activated Plasticizer


1,4-Butanediol, dibenzoate (1,4-BDB), with CAS registry number 19224-27-2, is a dibenzoate ester synthesized through the esterification of 1,4-butanediol with benzoic acid or its derivatives . It is primarily investigated as a non-phthalate plasticizer for poly(vinyl chloride) (PVC) and is notable for its reversible heat-activated plasticization behavior, where it loses plasticizing effectiveness over time at room temperature due to partial crystallization but regains plasticization upon heating above 60 °C [1]. This compound is of interest as a potential replacement for endocrine-disrupting phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and has a molecular weight of 298.34 g/mol with a density of approximately 1.151 g/cm³ [2].

Reversible heat-activated plasticization above 60 °C
Non-phthalate PVC plasticizer candidate
Ether-free structure reported for reduced metabolite risk

1,4-Butanediol Dibenzoate vs. Other Dibenzoate Plasticizers


1,4-Butanediol dibenzoate (1,4-BDB) cannot be generically substituted for other linear alkyl diol dibenzoates or commercial dibenzoates like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) due to its unique thermal behavior and molecular architecture. Unlike its C3, C5, and C6 homologs, which provide consistent plasticization at ambient temperatures, 1,4-BDB undergoes partial crystallization within PVC blends over approximately 48 hours, causing a loss of plasticization that is reversible only upon heating above 60 °C [1]. This behavior precludes its use as a direct drop-in replacement for conventional dibenzoates in room-temperature applications. Furthermore, 1,4-BDB eliminates the ether linkages present in DEGDB, which are associated with the formation of toxic metabolites during biodegradation [2]. These differences in thermal response and molecular structure necessitate application-specific selection rather than class-level substitution.

Homolog mismatch
C3, C5, and C6 dibenzoates lack the reversible crystallization behavior; direct swap may cause unexpected rigidity at ambient temperature.
Ether linkage difference
DEGDB contains ether bonds that may generate toxic metabolites during biodegradation; 1,4-BDB eliminates this structural liability.
Drop-in replacement limitation
Thermal reversibility means room-temperature performance differs from conventional plasticizers; processing validation is required for substitution.

1,4-Butanediol Dibenzoate: Key Differentiation Evidence


Reversible Heat-Activated Plasticization

1,4-Butanediol dibenzoate (1,4-BDB) exhibits a reversible heat-activated plasticization behavior that is absent in its C3, C5, and C6 homologs (1,3-PrDB, 1,5-PDB, 1,6-HDB) and the commercial standard DEHP. Upon cooling, 1,4-BDB partially crystallizes within PVC blends over approximately 48 hours, losing plasticizing effectiveness and resulting in a rigid material at room temperature [1]. However, heating the blend to temperatures above 60 °C reverses this crystallization, restoring effective plasticization with a torsional modulus comparable to DEHP [1]. In contrast, 1,3-PrDB, 1,5-PDB, and 1,6-HDB maintain consistent plasticization at room temperature without exhibiting this thermally switchable behavior [1].

Reversible Plasticization
Head-to-head
Loss after ~48 h at room temperature; full recovery above 60 °C
Supports temperature-switchable processing aid context
Homologs (1,3-PrDB, 1,5-PDB, 1,6-HDB) and DEHP lack this behavior
Polymer Plasticization Thermally Reversible Materials PVC Processing Aids

Tg Reduction vs. DEHP

In PVC blends containing 40 wt% plasticizer, 1,4-butanediol dibenzoate (1,4-BDB) produced a significantly lower glass transition temperature (Tg) than DEHP (p = 0.003), indicating superior plasticization efficiency in terms of chain mobility enhancement [1]. However, the Tg of 1,4-BDB was also significantly higher than that of 1,3-PrDB (p = 0.002), demonstrating that central diol chain length influences plasticization effectiveness within the dibenzoate class [1]. Notably, the Tg of 1,4-BDB blends was measured after heating above the crystallization transition; prior to heating, the material exhibited no discernible Tg due to crystallization-induced rigidity [1].

Tg Reduction vs DEHP
Head-to-head
Significantly lower Tg than DEHP (p=0.003); higher than 1,3-PrDB (p=0.002)
Reported plasticization efficiency comparison
Measured after thermal history erasure; 40 wt% PVC blends
Polymer Thermal Properties Plasticizer Efficiency PVC Formulation

SSC Toxicity vs. DEHP

In a comparative in vitro screening of 22 plasticizer compounds, 1,4-butanediol dibenzoate (BDDB) exhibited no detectable detrimental effects on mouse spermatogonial stem cells (SSCs), in stark contrast to the commercial phthalate DEHP and its metabolite MEHP, which were toxic at concentrations of 10⁻⁵ to 10⁻⁴ M [1]. Furthermore, SSCs exposed to BDDB in vitro successfully established spermatogenic colonies when transplanted into recipient mouse testes, confirming the absence of functional impairment to germline stem cell integrity [1]. This favorable toxicological profile was shared only with dioctyl succinate (DOS) among the tested compounds [1].

Germline Stem Cell Toxicity
Head-to-head
No detrimental effects on SSC function; DEHP/MEHP toxic at 10⁻⁵ M
Reported germline toxicity screening context
In vitro SSC assay with functional transplantation confirmation
Reproductive Toxicology Endocrine Disruption Green Plasticizer Safety

Ether-Free Structure vs. DEGDB

1,4-Butanediol dibenzoate (1,4-BDB) is structurally distinct from the widely used commercial dibenzoate plasticizer diethylene glycol dibenzoate (DEGDB) in that it lacks the ether functional group present in the DEGDB backbone [1]. This ether linkage in DEGDB raises concerns regarding the formation of toxic or recalcitrant metabolites during microbial biodegradation, a risk analogous to the formation of the toxic monoester MEHP from DEHP degradation [1]. 1,4-BDB, possessing only ester and alkyl functionalities, has been shown to be biodegradable by soil microorganisms without generating such ether-derived metabolites [1].

Ether-Free Structure
Class-level
Lacks ether linkage present in DEGDB; ester/alkyl backbone only
Supports biodegradation pathway interpretation
Qualitative structural comparison; risk of toxic metabolites reduced
Biodegradation Metabolites Green Chemistry Plasticizer Design

1,4-Butanediol Dibenzoate Application Scenarios


Temperature-Switchable Medical Tubing

For medical tubing or components that require flexibility during insertion or manipulation but benefit from increased rigidity at body temperature or during storage, 1,4-BDB's reversible heat-activated plasticization offers a unique advantage. The material can be softened by brief heating above 60 °C prior to use, then allowed to stiffen at ambient temperature [1]. This capability, combined with the compound's demonstrated lack of toxicity to spermatogonial stem cells, supports its consideration for applications where phthalate-free and low-toxicity profiles are required [2].

Green Phthalate Replacement for PVC

1,4-Butanediol dibenzoate is a strong candidate for replacing DEHP in flexible PVC formulations where a lower glass transition temperature (Tg) is desired and where the reversible crystallization can be managed through formulation adjustments or by leveraging it as a processing aid. Its statistically significant reduction in Tg compared to DEHP (p = 0.003) confirms its efficiency as a plasticizer [1], while its favorable toxicological profile provides a clear advantage over DEHP in consumer and medical products [2].

Reduced Metabolite Risk in Biodegradable Use

In applications where end-of-life biodegradation is a design consideration, 1,4-BDB's ether-free structure offers an advantage over the commercial standard DEGDB. By eliminating the ether linkage, 1,4-BDB avoids the formation of potentially toxic or persistent ether-derived metabolites during microbial breakdown [3]. This makes it a more environmentally benign choice for PVC products intended for composting or disposal in soil environments where biodegradation occurs [3].

Application
Selection Property
Validation Focus
Temperature-switchable medical tubing research
Reversible heat-activated plasticization
Thermal cycling stability in target PVC matrix
Phthalate-free PVC formulation studies
Lower glass transition temperature compared to DEHP
Plasticizer efficiency and leaching assessment
Biodegradable product design
Ether-free molecular structure
Biodegradation metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Butanediol, dibenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.